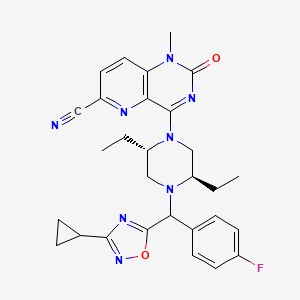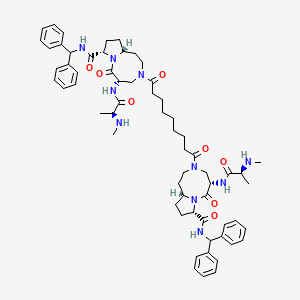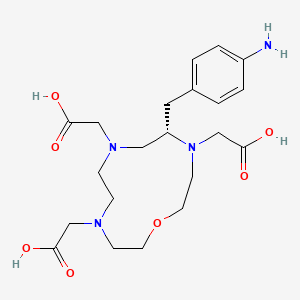
p-NH2-Bn-oxo-DO3A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-NH2-Bn-oxo-DO3A: is a bifunctional chelator, which means it can form stable complexes with metal ions. Its full chemical name is 1-Oxa-4,7,10-tetraazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid. This compound is particularly useful in the field of radiopharmaceuticals, where it is employed to bind radiometals for diagnostic imaging and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-NH2-Bn-oxo-DO3A typically involves the reaction of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) with 4-aminobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity levels required for medical applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: p-NH2-Bn-oxo-DO3A can undergo substitution reactions where the amino group can be replaced with other functional groups.
Complexation Reactions: It forms stable complexes with various metal ions, which is crucial for its application in radiopharmaceuticals.
Common Reagents and Conditions:
Reagents: Common reagents include 4-aminobenzyl bromide, DO3A, and metal salts like copper(II) chloride for complexation.
Conditions: Reactions are typically carried out in organic solvents under basic conditions and elevated temperatures.
Major Products:
Applications De Recherche Scientifique
Chemistry:
Radiopharmaceuticals: p-NH2-Bn-oxo-DO3A is used to chelate radiometals for imaging techniques like PET and SPECT.
Biology:
Medicine:
Cancer Diagnosis and Treatment: The compound is used in the development of radiopharmaceuticals for cancer diagnosis and treatment.
Industry:
Mécanisme D'action
Molecular Targets and Pathways: p-NH2-Bn-oxo-DO3A exerts its effects by forming stable complexes with metal ions. These complexes can then be directed to specific molecular targets in the body, such as cancer cells, for imaging or therapeutic purposes .
Comparaison Avec Des Composés Similaires
p-SCN-Bn-DOTA: Another bifunctional chelator used for similar applications but with different functional groups.
DOTA-NHS-ester: Used for bioconjugation but has different reactivity compared to p-NH2-Bn-oxo-DO3A.
Uniqueness: this compound is unique due to its specific functional groups that allow for versatile bioconjugation and stable complex formation with a wide range of metal ions .
Propriétés
Formule moléculaire |
C21H32N4O7 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
2-[(9S)-9-[(4-aminophenyl)methyl]-7,10-bis(carboxymethyl)-1-oxa-4,7,10-triazacyclododec-4-yl]acetic acid |
InChI |
InChI=1S/C21H32N4O7/c22-17-3-1-16(2-4-17)11-18-12-24(14-20(28)29)6-5-23(13-19(26)27)7-9-32-10-8-25(18)15-21(30)31/h1-4,18H,5-15,22H2,(H,26,27)(H,28,29)(H,30,31)/t18-/m0/s1 |
Clé InChI |
ZYGZPYXXYYEJPI-SFHVURJKSA-N |
SMILES isomérique |
C1CN(C[C@@H](N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O |
SMILES canonique |
C1CN(CC(N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


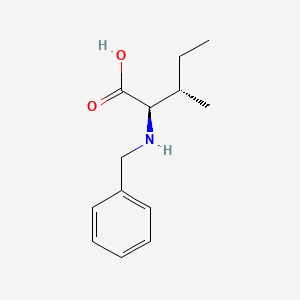
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)
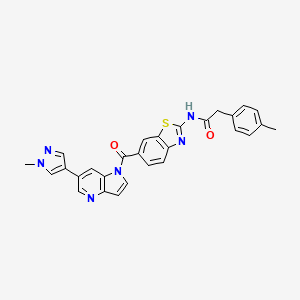
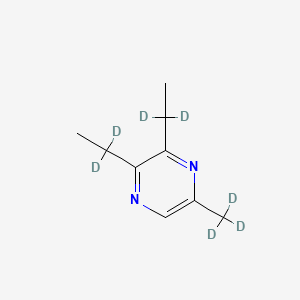
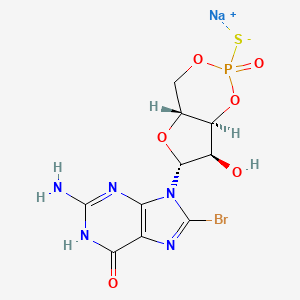
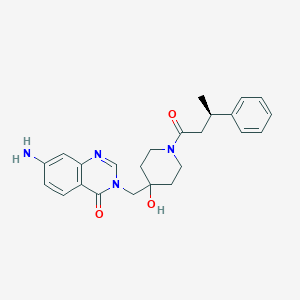
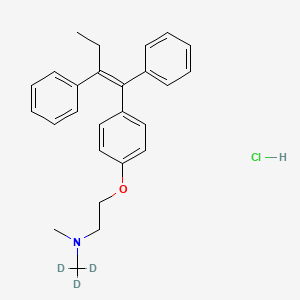
![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)
![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)
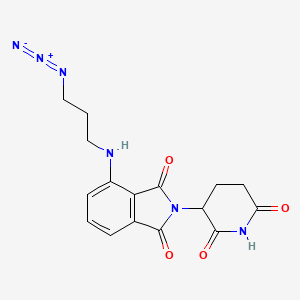
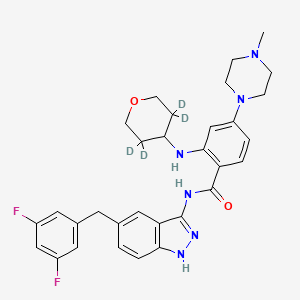
![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)
